2-Chloro-4-methoxy-6-methylpyridine
Overview
Description
2-Chloro-4-methoxy-6-methylpyridine is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fourth position, and a methyl group at the sixth position on the pyridine ring.
Mechanism of Action
Target of Action
It’s worth noting that certain pyridine derivatives have been found to inhibit methane monooxygenase, a key enzyme of aerobic methane oxidation .
Mode of Action
It’s known that pyridine derivatives can interact with their targets, leading to changes in the target’s function
Biochemical Pathways
Given that certain pyridine derivatives can inhibit methane monooxygenase, it’s plausible that 2-chloro-4-methoxy-6-methylpyridine may impact pathways related to methane oxidation .
Result of Action
It’s known that certain pyridine derivatives can inhibit the activity of methane monooxygenase, potentially impacting methane oxidation processes .
Biochemical Analysis
Biochemical Properties
For instance, some pyridine derivatives are strong inhibitors of methane monooxygenase, a key enzyme of aerobic methane oxidation .
Molecular Mechanism
It’s known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-methoxy-6-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane. Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .
Scientific Research Applications
2-Chloro-4-methoxy-6-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2-Chloro-4-methylpyridine: Similar structure but lacks the methoxy group.
2-Chloro-4-methoxypyridine: Similar structure but lacks the methyl group.
2-Chloro-6-methylpyridine: Similar structure but lacks the methoxy group
Uniqueness: 2-Chloro-4-methoxy-6-methylpyridine is unique due to the combination of its chlorine, methoxy, and methyl substituents on the pyridine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. Its specific substitution pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-4-methoxy-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-6(10-2)4-7(8)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKICKGNFHKNNGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600804 | |
Record name | 2-Chloro-4-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227578-45-1 | |
Record name | 2-Chloro-4-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methoxy-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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